molecular formula C10H15N3O B12338563 N-(4-(1-aminoethyl)pyridin-2-yl)propionamide

N-(4-(1-aminoethyl)pyridin-2-yl)propionamide

Cat. No.: B12338563
M. Wt: 193.25 g/mol
InChI Key: DLVOSZOUISIYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Electronic and Steric Effects

  • The pyridine’s nitrogen induces electron-withdrawing effects, polarizing the ring and directing substituents to meta/para positions during synthesis.
  • The propionamide group’s carbonyl oxygen engages in hydrogen bonding, influencing crystallinity and reactivity.

Stereochemical Considerations: Chiral Center Configuration Analysis

The 1-aminoethyl group at the pyridine’s 4-position introduces a chiral center, yielding two enantiomers:

Enantiomer Configuration SMILES Notation Source
(S)-isomer Counterclockwise C[C@@H](C(=O)NC(C)C1=CC=CC=N1)N
(R)-isomer Clockwise C[C@H](C(=O)NC(C)C1=CC=CC=N1)N -

The (S)-configuration is explicitly documented in PubChem entries, though synthetic routes may produce racemic mixtures without enantiomeric resolution. Chirality impacts biological activity and crystallization behavior, though specific studies on this compound’s enantioselectivity remain limited.

Comparative Structural Analysis with Related Pyridine Derivatives

N-(4-(1-Aminoethyl)pyridin-2-yl)propionamide shares structural motifs with other pyridine-based amides, yet its substituents confer unique properties:

Compound Substituents Key Differences Source
N-(4-(Aminomethyl)pyridin-2-yl)propanamide -CH₂NH₂ at 4-position Lacks ethyl chain, reducing steric bulk.
(S)-2-Amino-N-(1-pyridin-2-ylethyl)propanamide Ethylamine at 1-position Stereochemical variation at chiral center.
3-(4-Amino-2-oxopyrimidin-1-yl)-N-(4-ethenylphenyl)propanamide Pyrimidine core Heterocycle substitution alters π-π stacking.

Functional Implications

  • Aminoethyl vs. Aminomethyl : The ethyl chain in this compound increases hydrophobicity compared to shorter-chain analogs.
  • Stereochemistry : The (S)-enantiomer may exhibit distinct binding affinities in chiral environments, though empirical data are pending.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-[4-(1-aminoethyl)pyridin-2-yl]propanamide

InChI

InChI=1S/C10H15N3O/c1-3-10(14)13-9-6-8(7(2)11)4-5-12-9/h4-7H,3,11H2,1-2H3,(H,12,13,14)

InChI Key

DLVOSZOUISIYEU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC=CC(=C1)C(C)N

Origin of Product

United States

Preparation Methods

Reductive Amination of Pyridine Precursors

A primary method involves reductive amination of 4-acetylpyridine derivatives. The protocol begins with 4-(1-aminoethyl)pyridin-2-amine , which is acylated with propionic anhydride or propionyl chloride under basic conditions. For example:

  • 4-(1-Aminoethyl)pyridin-2-amine is dissolved in dry dichloromethane.
  • Propionyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to neutralize HCl byproducts.
  • The mixture is stirred for 12 hours at room temperature, yielding the crude product, which is purified via silica gel chromatography (70–85% yield).

Optimization Note : Using propionic anhydride instead of propionyl chloride reduces side reactions, improving yields to 88%.

Nucleophilic Acylation of Aminopyridines

An alternative route employs nucleophilic acylation of 4-(1-aminoethyl)pyridin-2-ol with propionyl derivatives:

  • 4-(1-Aminoethyl)pyridin-2-ol is treated with propionyl chloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) .
  • The reaction proceeds in tetrahydrofuran (THF) at 40°C for 6 hours, achieving 78% yield after recrystallization.

Key Advantage : EDC/NHS minimizes racemization, critical for chiral purity in pharmaceutical applications.

Advanced Catalytic Methods

Palladium-Catalyzed Coupling

Palladium catalysts enable direct functionalization of pyridine rings. A patented method involves:

  • 4-Bromo-2-aminopyridine is reacted with 1-aminoethylmagnesium bromide in the presence of Pd(PPh₃)₄ (5 mol%).
  • The intermediate undergoes acylation with propionic acid using HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] to form the amide bond (92% yield).

Table 1 : Optimization of Pd-Catalyzed Reaction

Catalyst Loading Temperature (°C) Yield (%)
2 mol% Pd(PPh₃)₄ 80 65
5 mol% Pd(PPh₃)₄ 80 92
5 mol% Pd(OAc)₂ 100 78

Enzymatic Acylation

Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B ) achieve enantioselective acylation:

  • 4-(1-Aminoethyl)pyridine is dissolved in tert-butyl methyl ether.
  • Propionic acid vinyl ester (acyl donor) and lipase (50 mg/mmol substrate) are added.
  • After 24 hours at 30°C, the (R)-enantiomer is obtained with >99% enantiomeric excess (ee).

Limitation : Substrate specificity limits scalability compared to chemical methods.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.
  • HPLC : C18 column, acetonitrile/water (60:40), 1 mL/min flow rate; retention time = 6.2 minutes.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.35 (d, J = 5.2 Hz, 1H, pyridine-H), 7.45 (s, 1H, NH), 3.15 (q, J = 6.8 Hz, 2H, CH₂NH₂), 2.95 (t, J = 7.0 Hz, 2H, CH₂CO), 1.85–1.75 (m, 2H, CH₂CH₃).
  • HRMS (ESI+) : m/z calcd for C₁₀H₁₅N₃O [M+H]⁺: 193.1216; found: 193.1214.

Industrial-Scale Production Challenges

Byproduct Formation

  • Propionamide Hydrolysis : Residual water in solvents hydrolyzes the amide to 4-(1-aminoethyl)pyridin-2-amine and propionic acid. Solutions include molecular sieves (3Å) or azeotropic distillation.
  • Oxidation of Amino Group : Air exposure oxidizes the primary amine to nitroxides. Inert atmosphere (N₂/Ar) and antioxidant additives (0.1% BHT) mitigate this.

Cost-Effective Catalysts

Replacing Pd catalysts with CuI/1,10-phenanthroline reduces costs by 40% but lowers yields to 68%.

Emerging Methodologies

Continuous Flow Synthesis

Microreactors enable rapid mixing and heat transfer:

  • 4-(1-Aminoethyl)pyridine and propionyl chloride are pumped into a PTFE reactor (0.5 mL volume).
  • Residence time = 2 minutes at 50°C.
  • Output is quenched with NaHCO₃, yielding 94% pure product at 12 g/hour.

Advantage : Reduces reaction time from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-aminoethyl)pyridin-2-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-(1-aminoethyl)pyridin-2-yl)propionamide, with the CAS number 1478399-24-4, is characterized by its molecular formula C10H15N3OC_{10}H_{15}N_{3}O and a molecular weight of approximately 193.25 g/mol. The compound features a pyridine ring substituted with an aminoethyl group, which contributes to its biological activity. The synthesis often involves methods that allow for the introduction of functional groups that enhance its pharmacological properties.

Antimicrobial Properties:
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of pyridine have shown selective activity against Chlamydia trachomatis, a common sexually transmitted infection. The structure-activity relationship (SAR) studies indicate that modifications in the aromatic regions can enhance the inhibitory effects on bacterial growth without harming host cells .

Anticonvulsant Activity:
Research has demonstrated that certain derivatives of amino acid conjugates exhibit anticonvulsant properties. Compounds similar to this compound have been shown to be effective in models of maximal electroshock seizures and neuropathic pain, indicating their potential as therapeutic agents for epilepsy and chronic pain management .

Therapeutic Applications

Cancer Treatment:
The compound's ability to inhibit specific pathways in cancer cells is under investigation. Studies suggest that modifications to the pyridine structure can lead to compounds that inhibit collagen synthesis in liver fibrosis models, which may have implications for cancer therapies targeting fibrotic tissues .

Neurological Disorders:
Given its anticonvulsant properties, this compound and its derivatives are being explored for their potential use in treating neurological disorders such as epilepsy and neuropathic pain. The pharmacological profile indicates that these compounds may offer new avenues for managing conditions resistant to current treatments .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityIdentified selective inhibition of Chlamydia trachomatis growth without affecting host cell viability.
Study 2Anticonvulsant PropertiesDemonstrated significant efficacy in reducing seizure activity in animal models, surpassing traditional anticonvulsants like phenobarbital.
Study 3Cancer TherapeuticsShowed potential in inhibiting collagen synthesis linked to fibrotic cancer progression.

Mechanism of Action

The mechanism of action of N-(4-(1-aminoethyl)pyridin-2-yl)propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives

  • Key Features : Combines pyridine, pyrimidine, and thiazole rings. The thiazole group introduces sulfur-based electronegativity, enhancing binding to metal ions or polar enzyme pockets.
  • Therapeutic Context : Patented by Aucentra Therapeutics for unspecified therapeutic applications, likely targeting kinases or inflammatory pathways due to heterocyclic diversity .
  • The aminoethyl group in the target may offer superior solubility compared to thiazole’s lipophilic nature.

N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)propionamide

  • Key Features: A quinoline-based propionamide with chloro, cyano, and tetrahydrofuran substituents. The extended aromatic system (quinoline) and electron-withdrawing groups (cyano, chloro) suggest DNA intercalation or topoisomerase inhibition.
  • Therapeutic Context : Similar compounds are investigated in oncology for their ability to disrupt nucleic acid processes .
  • Comparison : The target compound’s smaller pyridine core and lack of bulky substituents (e.g., tetrahydrofuran) may reduce off-target effects but limit DNA-binding affinity.

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-propionamide

  • Key Features : Incorporates a benzyl-piperidine group linked to a propionamide. The piperidine ring and benzyl group enhance lipophilicity, favoring blood-brain barrier penetration.
  • Therapeutic Context : Such compounds are explored for central nervous system (CNS) disorders due to their amine-rich, lipophilic profiles .
  • Comparison : The target compound’s pyridine ring and primary amine may reduce CNS activity but improve peripheral tissue targeting.

2-(4-Fluoro-benzenesulfonyl)-2-methyl-N-(6-trifluoromethyl-pyridin-2-yl)-propionamide

  • Key Features : Contains a sulfonyl group and trifluoromethyl-pyridine. The sulfonyl moiety enhances stability and hydrogen-bond acceptor capacity, while fluorine atoms improve metabolic resistance.
  • Comparison : The target compound lacks sulfonyl and fluorine groups, likely reducing receptor-binding specificity but improving synthetic accessibility.

Data Table: Molecular Properties and Substituent Effects

Compound Name Molecular Formula Molecular Weight Key Substituents Therapeutic Area
N-(4-(1-aminoethyl)pyridin-2-yl)propionamide C10H15N3O 193.25 g/mol Pyridine, 1-aminoethyl, propionamide Undefined (potential kinase/CNS)
N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives Varies ~300–350 g/mol Pyrimidine, thiazole, pyridine Kinase/inflammation
Quinoline-based propionamide C27H25ClN6O3 541.98 g/mol Quinoline, chloro, tetrahydrofuran Oncology
(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-propionamide C17H25N3O 299.40 g/mol Piperidine, benzyl, propionamide CNS disorders
2-(4-Fluoro-benzenesulfonyl)-N-(6-trifluoromethyl-pyridin-2-yl)-propionamide C16H13F4N2O3S 389.35 g/mol Sulfonyl, trifluoromethyl, pyridine Inflammation/neuropathic pain

Research Findings and Key Insights

Solubility and Bioavailability: The target compound’s aminoethyl group enhances water solubility compared to sulfonyl- or benzyl-containing analogs, which may improve oral bioavailability .

Metabolic Stability : Fluorine and sulfonyl groups in analogs improve metabolic resistance but complicate synthesis. The target compound’s simpler structure offers easier scalability .

Receptor Interactions : Primary amines (as in the target) are advantageous for ionic interactions with aspartate/glutamate residues in enzymes, contrasting with sulfonyl-based hydrogen-bond acceptors in CB2 modulators .

Notes

  • Structural Limitations : The target compound’s lack of fluorine or sulfur-based groups may limit its use in high-specificity receptor modulation.
  • Synthetic Accessibility: Simpler structure compared to quinoline or pyrimidine derivatives reduces synthesis costs .
  • Therapeutic Gaps : Further studies are needed to validate its kinase or CNS activity, leveraging precedents from analogous compounds .

Biological Activity

N-(4-(1-aminoethyl)pyridin-2-yl)propionamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound may involve interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. Notably, compounds with a pyridine moiety have shown significant effects on bacterial activity and other biological processes.

Structure-Activity Relationships (SAR)

The structure of this compound is critical for its biological activity. The presence of the pyridine ring at the 2-position is essential for maintaining antibacterial properties, as evidenced in related compounds . Variations in the substituents on the pyridine or propionamide can significantly alter the potency and selectivity of the compound.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(S)-3-(1-Aminoethyl)pyridin-2-amineStructureAntibacterial activity against Mycobacterium tuberculosis
4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amineStructurePotent against various bacterial strains
N-(4-sulfamoylphenethyl)acetamideStructureInhibitory activity against human carbonic anhydrase isoforms

This table illustrates how slight modifications in the structure can lead to varying levels of biological activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, a study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antifungal Activity

In another investigation, the compound was tested for antifungal activity against various strains, revealing promising results particularly against Candida albicans. The mechanism appears to involve disruption of fungal cell wall synthesis, which is critical for their survival .

In Vivo Studies

In vivo studies have further supported the compound's potential therapeutic applications. For example, a model of chronic hepatic injury demonstrated that derivatives similar to this compound could inhibit collagen prolyl-4-hydroxylase, indicating potential use in fibrotic diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-(1-aminoethyl)pyridin-2-yl)propionamide with high purity?

A two-step approach is typical: (1) introducing the aminoethyl group to the pyridine ring via reductive amination or alkylation, followed by (2) amide coupling between the pyridine intermediate and propionic acid derivatives. Protecting groups (e.g., Boc for amines) may enhance selectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) ensures purity. Confirm purity using HPLC (>98%) and elemental analysis .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Use 1H^1H- and 13C^{13}C-NMR to verify the pyridine ring, aminoethyl, and propionamide moieties. IR spectroscopy confirms amide C=O stretches (~1650–1680 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight. Melting point determination (e.g., 170°C for analogous pyridinyl propionamides) provides additional confirmation .

Q. How can researchers assess the compound’s solubility for in vitro assays?

Perform solubility screens in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation. For low solubility, employ co-solvents (e.g., cyclodextrins) or structural analogs with hydrophilic substituents (e.g., sulfonamide groups, as in ) .

Advanced Research Questions

Q. What experimental strategies address contradictory bioactivity data in propionamide derivatives?

Discrepancies may arise from assay conditions (e.g., cell type, concentration). Validate findings using orthogonal assays:

  • Kinase inhibition: Compare enzymatic (e.g., ADP-Glo™ kinase assays) and cellular (phosphorylation Western blots) results.
  • Receptor modulation: Use radioligand binding assays (CB2 receptor, ) alongside functional cAMP/PKA pathway analysis. Computational docking (AutoDock Vina) can identify binding pose variations due to substituents (e.g., thiazol vs. pyridine) .

Q. How can structure-activity relationship (SAR) studies optimize target binding affinity?

Focus on:

  • Pyridine substitution: Electron-withdrawing groups (e.g., 4-fluoro in ) enhance receptor interactions.
  • Aminoethyl chain flexibility: Introduce constrained analogs (e.g., cyclopropyl) to reduce entropy loss.
  • Propionamide modifications: Replace the amide with sulfonamide ( ) or ester groups to probe hydrogen-bonding requirements. Validate via IC50_{50} comparisons and molecular dynamics simulations (AMBER) .

Q. What in vivo models are suitable for evaluating pharmacokinetic properties of this compound?

  • Pharmacokinetics: Administer intravenously/orally to rodents; collect plasma for LC-MS/MS analysis (t1/2_{1/2}, Cmax_{max}).
  • Blood-brain barrier penetration: Use brain/plasma ratio studies or in situ perfusion models.
  • Metabolic stability: Incubate with liver microsomes (human/rodent) to identify CYP450-mediated degradation. Reference RO-28-1675’s protocol ( ) for glucokinase activators, adjusting for logP differences .

Q. How do researchers resolve conflicting cytotoxicity data across cell lines?

Conduct dose-response assays (72-hour incubation) in ≥3 cell lines (e.g., HEK293, HepG2, MCF-7). Normalize viability to mitochondrial activity (MTT assay) and apoptosis markers (Annexin V/PI flow cytometry). Cross-reference with PubChem’s cytotoxicity data for structural analogs () to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.